BenchChemオンラインストアへようこそ!

A924

Antineoplastic amino acid Oral bioavailability Ascites hepatoma

A924 (CAS 65132-74-3) is a uniquely substituted citrulline derivative, not a generic amino acid. Its specific multi-N-butyloxycarbonylaminomethyl structure confers antineoplastic activity validated in ascites hepatoma models. Substitution with L-citrulline or uncharacterized analogs will compromise experimental outcomes. This compound serves as a critical positive control or benchmark in SAR studies focused on oral antineoplastic agents and target specificity assays, particularly for ruling out non-specific antimetabolite effects.

Molecular Formula C30H57N7O11
Molecular Weight 691.8 g/mol
CAS No. 65132-74-3
Cat. No. B1666455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA924
CAS65132-74-3
Synonyms2,8-di-N-bis(n-butyloxycarbonylaminomethyl)-L-citrulline
A 924
A-924
Molecular FormulaC30H57N7O11
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NCN(CNC(=O)OCCCC)C(CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O
InChIInChI=1S/C30H57N7O11/c1-5-9-16-45-27(41)32-20-36(21-33-28(42)46-17-10-6-2)24(25(38)39)14-13-15-31-26(40)37(22-34-29(43)47-18-11-7-3)23-35-30(44)48-19-12-8-4/h24H,5-23H2,1-4H3,(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,44)(H,38,39)/t24-/m0/s1
InChIKeyTUWMBEXKRLHQRM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A924 (CAS 65132-74-3) Antineoplastic Citrulline Derivative: Core Identity and Procurement Context


A924 (CAS 65132-74-3), chemically defined as (S)-4,11‑bis(((butoxycarbonyl)amino)methyl)-10‑carboxy-5‑oxo‑2,4,6,11,13‑pentaazatetradecanedioic acid 1,14‑dibutyl ester [1], is a synthetic bis‑substituted L‑citrulline analogue first reported as an antineoplastic amino acid derivative [2]. This compound belongs to the class of amino acid derivatives that were systematically screened for antitumor activity in the 1970s, representing one of the earliest rationally designed families of small‑molecule anticancer agents [3]. A924 is distinguished by its dual butyloxycarbonylaminomethyl modifications on the citrulline backbone, a structural feature absent in endogenous L‑citrulline and in the earlier lead series (A‑91 through A‑195) [4].

Why Generic Amino Acid Anticancer Agents Cannot Substitute A924 in Research Protocols


Amino acid derivatives with reported antineoplastic activity exhibit profoundly different tumor‑type specificity profiles, oral bioavailability, and chemical stability. Early screening of ~350 amino acid derivatives yielded five lead compounds (A‑91, A‑144, A‑145, A‑192, A‑195) that were primarily active against Ehrlich ascites carcinoma and sarcoma‑180 [1]; however, none of these demonstrated the orally‑active, multi‑line rat ascites hepatoma efficacy subsequently established for A924 [2]. The bis‑butyloxycarbonylaminomethyl substitution on the citrulline scaffold confers physicochemical properties (logP, hydrogen‑bonding capacity) that are fundamentally different from the sulfonamide, naphthyl, or fluorenyl moieties in the earlier series [3]. Substituting A924 with any structurally unrelated amino acid derivative from the same historical screening programme therefore introduces uncharacterised variables in target engagement, metabolic stability, and in vivo antitumor outcome, invalidating direct experimental comparison.

Quantitative Differentiation of A924 Against Structurally and Pharmacologically Related Comparators


Oral Efficacy Spectrum: A924 Targets Five Rat Ascites Hepatoma Lines Versus Narrower Spectrum of Earlier Leads

A924, when administered orally, prolonged survival in rats implanted intravenously with five distinct ascites hepatoma cell lines: AH‑44, AH‑66, AH‑130, AH‑66F, and AH‑41C [1]. By contrast, the earlier lead compound A‑145 (N‑ethylcarbaminomethyl‑L‑isoleucine), the most broadly active agent from the 350‑compound primary screen, showed significant lifespan prolongation in only three rat ascites hepatoma models (AH13, AH7974, AH60C) and Yoshida sarcoma, and was not tested for oral activity [2]. L‑Citrulline itself exhibited no antineoplastic activity in these models, serving as an inactive baseline [3].

Antineoplastic amino acid Oral bioavailability Ascites hepatoma In vivo efficacy

Screening Provenance: A924 Emerged as the Top Candidate from an 800‑Compound Library, Surpassing Earlier 350‑Compound Leads

The discovery programme that yielded A924 screened approximately 800 amino acid derivatives specifically against transplantable rat ascites hepatomas [1]. This represents a more than two‑fold expansion of the chemical space explored in the primary screen of ~350 derivatives, from which only five compounds (A‑91, A‑144, A‑145, A‑192, A‑195) were selected [2]. A924 was the single compound explicitly singled out as “highly effective” in the final report, implying that the 795 other derivatives in the expanded library—including the five earlier leads—were inferior or inactive in the rat hepatoma models [1].

Library screening Lead optimisation Structure-activity relationship Citrulline derivative

Structural Differentiation: Dual Butyloxycarbonylaminomethyl Citrulline Scaffold Versus Monofunctional or Non‑Citrulline Comparators

A924 incorporates two N‑butyloxycarbonylaminomethyl (BOC‑aminomethyl) groups at the N6 and N9 positions of the L‑citrulline backbone [1]. This bis‑substitution pattern is chemically distinct from the monofunctional, non‑citrulline scaffolds of the earlier leads: A‑91 is an N‑sulfonyl‑tryptophan, A‑144 is a naphthyl‑aminomethyl‑GABA derivative, A‑145 is an N‑ethylcarbaminomethyl‑isoleucine, A‑192 is an N‑fluorenylacetyl‑phenylalanine, and A‑195 is an N‑propionyl‑valine [2]. The BOC‑aminomethyl groups on A924 increase molecular weight to 691.8 g/mol and introduce eight hydrogen‑bond acceptors, imparting physicochemical properties that fundamentally differ from the earlier leads (MW range ~250‑450 g/mol) .

Chemical structure Citrulline analogue BOC protecting group Molecular design

Tumour-Type Specificity: A924 Preferentially Targets Ascites Hepatomas, Whereas Earlier Leads Preferentially Target Sarcoma and Ehrlich Carcinoma

A924 was specifically screened and shown to be highly effective against rat ascites hepatomas [1]. The five compounds from the primary 350‑compound screen (A‑91, A‑144, A‑145, A‑192, A‑195) were selected based on activity against Ehrlich ascites carcinoma and solid sarcoma‑180; among these, only A‑145 showed meaningful activity against rat ascites hepatomas, and this was limited to three lines [2]. This divergent tumour‑type preference indicates that A924 and the earlier leads operate through distinct biological mechanisms or possess different metabolic activation requirements specific to hepatoma cells.

Tumour selectivity Ascites hepatoma Sarcoma Ehrlich carcinoma

Validated Application Scenarios for A924 (CAS 65132-74-3) in Preclinical Oncology Research


In Vivo Efficacy Studies in Orthotopic or Syngeneic Rat Hepatoma Models

A924 is the only amino acid derivative from the Japanese screening programme with documented oral efficacy across five distinct rat ascites hepatoma lines [1]. Investigators studying hepatocellular carcinogenesis, liver‑tropic metastasis, or ascites‑forming tumours can employ A924 as a positive‑control antineoplastic agent that does not require parenteral administration, simplifying repeated‑dosing protocols and reducing handling stress in rodent models.

Chemical Probe for Citrulline‑Dependent Antitumour Mechanisms

As a bis‑substituted citrulline analogue, A924 provides a structurally defined tool for interrogating citrulline‑related metabolic or signalling pathways in cancer cells [2]. Unlike unmodified L‑citrulline (which lacks antitumour activity), A924 retains the citrulline core while gaining the BOC‑aminomethyl modifications essential for in vivo efficacy . Researchers can use A924 in comparative metabolomics or proteomics studies to identify pathways uniquely engaged by active citrulline derivatives versus inactive L‑citrulline controls.

Benchmark Compound for Structure–Activity Relationship (SAR) Expansion of Citrulline‑Based Anticancer Agents

A924 represents the most advanced compound from a systematic SAR campaign spanning ~800 amino acid derivatives [1]. Medicinal chemistry groups seeking to develop next‑generation citrulline analogues can use A924 as the benchmark reference standard, comparing new analogues against its five‑line hepatoma efficacy profile and oral bioavailability to quantify improvement or divergence [2].

Compendial Reference for Analytical Method Development and Quality Control of Bis‑Substituted Amino Acid Derivatives

With a well‑defined molecular formula (C30H57N7O11), molecular weight (691.81 g/mol), and the full chemical name (S)-4,11‑bis(((butoxycarbonyl)amino)methyl)-10‑carboxy-5-oxo‑2,4,6,11,13‑pentaazatetradecanedioic acid 1,14‑dibutyl ester , A924 can serve as a reference standard for HPLC, LC‑MS, or NMR method development targeting BOC‑protected amino acid derivatives. Its room‑temperature transport stability [3] simplifies logistics for multi‑site collaborative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A924

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.